Methyl 2-(propylamino)butanoate
Description
Methyl 2-(propylamino)butanoate is an amino ester characterized by a linear butanoate backbone with a methyl ester group at position 1 and a propylamino substituent at position 2. Its molecular formula is C₈H₁₇NO₂ (molecular weight: 159.23 g/mol).
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-(propylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6-9-7(5-2)8(10)11-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
KMPUYPLKVKARGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 2-(Propylamino)butanoate Hydrochloride
Key Differences :
- Ester Group: Ethyl vs. methyl (C₉H₂₀ClNO₂ vs. C₈H₁₷NO₂·HCl for the hydrochloride form).
- Molecular Weight : 209.71 g/mol (ethyl ester hydrochloride) vs. ~195.46 g/mol (theoretical for methyl ester hydrochloride).
- The hydrochloride salt improves aqueous solubility compared to the free base .
Table 1: Structural and Physicochemical Comparison
| Compound | Ester Group | Amino Substituent | Molecular Weight (g/mol) | Salt Form |
|---|---|---|---|---|
| Methyl 2-(propylamino)butanoate | Methyl | Propyl | 159.23 (free base) | Not specified |
| Ethyl 2-(propylamino)butanoate HCl | Ethyl | Propyl | 209.71 | Hydrochloride |
Cyclobutane and Fluorinated Analogs
- Methyl 1-(Methylamino)cyclobutanecarboxylate HCl: Features a cyclobutane ring, introducing steric hindrance and rigidity. The methylamino group (vs. Synthesis involves sodium hydride and methyl iodide, contrasting with propylamino analogs that may require propyl halides .
- Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate: The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. Fluorination increases hydrophobicity, as evidenced by longer HPLC retention times compared to non-fluorinated analogs .
Table 2: Functional Group Impact on Properties
| Compound | Key Substituent | Impact on Properties |
|---|---|---|
| This compound | Propylamino | Moderate lipophilicity, basicity |
| Methyl 1-(methylamino)cyclobutanecarboxylate | Cyclobutane, methylamino | Increased rigidity, reduced steric hindrance |
| Methyl trifluoroethylamino derivative | Trifluoroethyl | Enhanced metabolic stability, hydrophobicity |
Pharmaceutical Impurities (Acetamidoarticaine Derivatives)
- Methyl 3-[[2-(propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate HCl: Incorporates a thiophene ring and acetylated propylamino group. The aromatic ring enhances π-π stacking interactions, while acetylation reduces amino group basicity, altering solubility and reactivity. Such impurities highlight the importance of stringent purification in drug manufacturing .
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